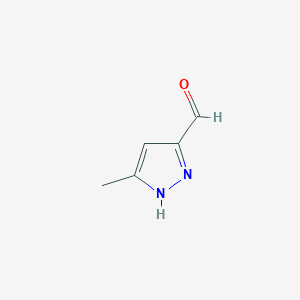

5-methyl-1H-pyrazole-3-carbaldehyde

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. researchgate.netnumberanalytics.com Its prevalence in a wide array of biologically active molecules has cemented its status as a "privileged scaffold," a molecular framework that is frequently found in drugs. tandfonline.comresearchgate.netnih.gov The significance of pyrazoles stems from their versatile chemical reactivity, structural stability, and their ability to engage in various biological interactions. researchgate.netresearchgate.net

The number of approved drugs containing a pyrazole nucleus has seen a significant increase, with prominent examples including treatments for various cancers, HIV, and erectile dysfunction. tandfonline.com The adaptability of the pyrazole ring allows for the synthesis of a myriad of derivatives with diverse pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. researchgate.nettandfonline.comresearchgate.net This structural versatility enables chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. mdpi.com The ability of the N-unsubstituted pyrazole ring to act as both a hydrogen bond donor and acceptor further enhances its utility in drug design. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Use |

| Ibrutinib | Cancer |

| Ruxolitinib | Cancer |

| Axitinib | Cancer |

| Niraparib | Cancer |

| Baricitinib | Cancer |

| Lenacapavir | HIV |

| Riociguat | Pulmonary Hypertension |

| Sildenafil | Erectile Dysfunction |

| Celecoxib | Anti-inflammatory |

| Apixaban | Anticoagulant |

| Source: tandfonline.comnih.govnih.gov |

The Unique Role of Pyrazole Carbaldehydes as Synthetic Intermediates and Building Blocks

Within the broad class of pyrazole derivatives, pyrazole carbaldehydes hold a special position as highly versatile synthetic intermediates. umich.edu The aldehyde functional group is a reactive handle that can participate in a wide range of chemical transformations, making these compounds invaluable building blocks for the construction of more complex molecular architectures. umich.eduresearchgate.net

The Vilsmeier-Haack reaction is a key method for the synthesis of pyrazole-4-carbaldehydes from hydrazones. nih.govresearchgate.net This reaction facilitates the introduction of a formyl group onto the pyrazole ring, opening up a plethora of synthetic possibilities. researchgate.netnih.gov For instance, pyrazole carbaldehydes can be readily converted into a variety of other functional groups or used in condensation reactions to form larger, more elaborate heterocyclic systems. umich.eduumich.edu Their utility is demonstrated in the synthesis of compounds with anti-inflammatory, analgesic, and antimicrobial activities. nih.govresearchgate.net

The strategic placement of the aldehyde group on the pyrazole ring allows for the regioselective synthesis of a wide range of derivatives. nih.gov This control over the synthetic outcome is crucial for the development of new therapeutic agents and functional materials.

Historical Context and Evolution of Research on 5-Methyl-1H-pyrazole-3-carbaldehyde

The history of pyrazole chemistry dates back to the late 19th century, with the term "pyrazole" being coined by Ludwig Knorr in 1883. wikipedia.orgijraset.com The first synthesis of the parent pyrazole was achieved by Hans von Pechmann in 1898. wikipedia.orgijraset.com Since these early discoveries, research into pyrazole and its derivatives has expanded exponentially.

The development of specific derivatives like this compound is a more recent chapter in this history. Its synthesis is often achieved through methods like the Vilsmeier-Haack reaction on appropriate precursors. researchgate.net The presence of the methyl group at the 5-position and the carbaldehyde at the 3-position provides a unique combination of steric and electronic properties that have been exploited in various research endeavors.

Initially, interest in such compounds was likely driven by their utility in fundamental organic synthesis. However, as the broader significance of the pyrazole scaffold in medicinal chemistry became apparent, research on this compound and its analogs has intensified. Modern research continues to explore its potential as a precursor for novel bioactive compounds and functional materials. americanelements.com

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(3-8)7-6-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAZDIRRZHGKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404265 | |

| Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3273-44-7 | |

| Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 5-methyl-1H-pyrazole-3-carbaldehyde and its analogues has been achieved through several reliable methods. These established routes offer versatility and are often the first choice for chemists in the field.

Vilsmeier-Haack Formylation of Pyrazole (B372694) Precursors

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. researchgate.netresearchgate.net This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net

The mechanism begins with the reaction between DMF and POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-3-carbaldehyde. researchgate.net The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with the Vilsmeier-Haack reagent is a known method to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net

A general procedure involves the slow addition of POCl₃ to DMF at low temperatures, followed by the addition of the pyrazole precursor. The reaction mixture is then heated to drive the reaction to completion. The product is typically isolated after pouring the reaction mixture into ice-cold water and neutralizing it. researchgate.net

Table 1: Examples of Vilsmeier-Haack Formylation of Pyrazole Precursors

| Pyrazole Precursor | Reagents | Product | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| Substituted acetophenone (B1666503) hydrazones | POCl₃, DMF | Substituted pyrazole-4-carbaldehydes | researchgate.net |

Oxidation of Pyrazole Alcohols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, and this method is applicable to the preparation of pyrazole carbaldehydes. The corresponding pyrazole alcohols, such as (5-methyl-1H-pyrazol-3-yl)methanol, can be oxidized to this compound using various oxidizing agents.

Commonly used reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid. For instance, the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding carbaldehyde has been successfully achieved using iron(III) chloride hexahydrate catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which provides the aldehyde in high yield with no over-oxidation. researchgate.net

Table 2: Oxidizing Agents for the Synthesis of Pyrazole Carbaldehydes

| Oxidizing Agent | Substrate | Product | Reference |

| FeCl₃·6H₂O, TEMPO | (1,3-Diaryl-1H-pyrazol-4-yl)methanol | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| Pyridinium chlorochromate (PCC) | (3-Pyridyl)pyrazolyl-methanol | (3-Pyridyl)pyrazole-4-carbaldehyde | researchgate.net |

| Manganese dioxide (MnO₂) | (Pyrazol-3-yl)methanol derivatives | Pyrazole-3-carbaldehyde derivatives | researchgate.net |

Condensation Reactions in Pyrazole Carbaldehyde Synthesis

Condensation reactions are pivotal in carbon-carbon bond formation and have been effectively utilized in the synthesis of pyrazole carbaldehyde derivatives. The Claisen-Schmidt and Knoevenagel condensations are prominent examples. researchgate.netakademisains.gov.mywikipedia.orgnih.gov

The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone in the presence of a base to form a chalcone (B49325) (α,β-unsaturated ketone). nih.gov These chalcones can then be used as precursors for further transformations to yield pyrazole derivatives. For instance, chalcones can be synthesized by reacting 2-acetyl benzofuran (B130515) with various aromatic aldehydes. researchgate.net

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. asianpubs.orgresearchgate.netwikipedia.org Pyrazole-4-carbaldehydes can undergo Knoevenagel condensation with active methylene compounds like malonic acid or cyanoacetic acid to produce pyrazole acrylic acid derivatives. asianpubs.org This reaction is typically carried out in the presence of a base such as piperidine (B6355638) or pyridine (B92270) in a suitable solvent like ethanol. asianpubs.org

Table 3: Condensation Reactions for Pyrazole Derivative Synthesis

| Condensation Type | Reactants | Catalyst | Product Type | Reference |

| Claisen-Schmidt | Aromatic aldehyde, Ketone | Base (e.g., NaOH) | Chalcone | nih.gov |

| Knoevenagel | Pyrazole-4-carbaldehyde, Active methylene compound | Base (e.g., Piperidine) | Pyrazole acrylic acid derivative | asianpubs.org |

| Perkin Condensation | 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, 3-(4-methylbenzoyl)propionic acid | Anhydrous sodium acetate, Acetic anhydride | 5-Chloropyrazolyl-2(3H)-furanone derivative | researchgate.net |

Multi-component Reactions (MCRs) for Pyrazole Carbaldehyde Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the efficient synthesis of complex molecules like pyrazole derivatives. researchgate.netorganic-chemistry.orgnih.govmdpi.com These reactions are highly atom-economical and often lead to the rapid construction of diverse chemical libraries.

A notable example is the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. This reaction involves the condensation of an aldehyde, malononitrile, ethyl acetoacetate (B1235776), and hydrazine (B178648) hydrate (B1144303). nih.gov Another five-component reaction for the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones has also been reported, starting from ethyl acetoacetate and hydrazine hydrate to form a pyrazolone (B3327878) intermediate in situ. mdpi.com

While direct MCRs leading to this compound are less common, the functional groups introduced through MCRs on the pyrazole ring can be subsequently converted to a carbaldehyde group through standard organic transformations.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of pyrazole derivatives has also benefited from these approaches. organic-chemistry.orgnih.govnih.gov

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free reactions are highly desirable from a green chemistry perspective as they reduce environmental impact and simplify product purification. Several such methods have been developed for the synthesis of pyrazole derivatives.

For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a five-component reaction under solvent-free conditions, catalyzed by montmorillonite (B579905) K10. organic-chemistry.orgnih.gov This reaction proceeds at a slightly elevated temperature and provides good yields of the desired products. organic-chemistry.orgnih.gov

Furthermore, catalyst-free cycloaddition reactions of diazo compounds with alkynes have been reported for the synthesis of pyrazoles. sciencemadness.org Microwave-assisted synthesis has also been employed to facilitate reactions in the absence of traditional solvents. For example, the reaction between arylhydrazines and 3-aminocrotonitrile at elevated temperatures under microwave irradiation affords 1H-pyrazole-5-amines in good yields with significantly reduced reaction times. researchgate.net Another green method involves the grinding of pyrazole aldehydes and acetophenones with activated barium hydroxide (B78521) to produce chalcone derivatives. researchgate.net

These green methodologies offer promising alternatives to traditional synthetic routes, contributing to more sustainable chemical processes for the production of this compound and its derivatives.

Microwave and Ultrasound-Assisted Synthesis

The quest for more efficient, environmentally friendly, and rapid chemical transformations has led to the widespread adoption of microwave (MW) and ultrasound technologies in organic synthesis. These enabling technologies have proven particularly effective in the synthesis of pyrazole derivatives, including those derived from this compound. rsc.orgnih.gov

Microwave-assisted organic synthesis leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govmdpi.com For instance, the synthesis of various heterocyclic compounds, which would typically require several hours of reflux, can often be completed in a matter of minutes under microwave irradiation. nih.gov A notable example is the one-pot synthesis of 4-arylidenepyrazolone derivatives, which was achieved in good to excellent yields (51–98%) under solvent-free microwave conditions, highlighting the efficiency and environmental benefits of this approach. mdpi.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. Ultrasound has been successfully employed in various synthetic transformations, including the synthesis of bicyclic nitrogen-containing heterocycles. nih.gov The use of ultrasound can also lead to cleaner reactions and easier product isolation.

The combination of microwave and ultrasound irradiation can offer synergistic effects, further accelerating reaction rates and improving yields. These techniques are particularly valuable in the construction of complex molecular architectures, such as fused heterocyclic systems incorporating the pyrazole moiety. The development of microwave- and ultrasound-assisted synthetic protocols aligns with the principles of green chemistry by reducing energy consumption, minimizing solvent use, and often enabling the use of less hazardous reagents. rsc.org

| Technology | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | - Rapid reaction rates- Higher yields- Improved purity- Reduced solvent use | One-pot synthesis of 4-arylidenepyrazolone derivatives with 51-98% yields. mdpi.com |

| Ultrasound-Assisted Synthesis | - Enhanced reaction rates- Improved yields- Cleaner reactions | Synthesis of bicyclic nitrogen-containing heterocycles. nih.gov |

Atom Economy and Sustainable Synthetic Strategies

The concept of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. rsc.org Traditional synthetic routes often generate significant amounts of waste in the form of byproducts, leading to low atom economy and negative environmental and economic consequences. rsc.org The chemical industry is increasingly focused on developing sustainable synthetic processes that maximize atom economy. rsc.org

In the context of synthesizing this compound and its derivatives, prioritizing atom-economical reactions is crucial. Rearrangement reactions, for example, are inherently 100% atom-economical as they only involve the reorganization of atoms within a molecule. scranton.edu The development of synthetic routes that minimize waste is not only environmentally responsible but also cost-effective. A compelling case study is the synthesis of ibuprofen, where a "green" three-step route with a 77% atom economy replaced an older, less efficient "brown" route that had only a 40% atom economy and produced substantial waste. monash.edu

Sustainable synthetic strategies for pyrazole derivatives extend beyond atom economy to include:

The use of renewable starting materials.

The employment of catalytic reagents over stoichiometric ones.

The reduction or elimination of hazardous solvents.

The design of energy-efficient reaction pathways, often facilitated by microwave and ultrasound technologies. lew.ro

By embracing these principles, chemists can develop more sustainable and efficient methods for the synthesis of valuable pyrazole compounds.

| Synthesis Route | Atom Economy | Key Feature |

| "Brown" Ibuprofen Synthesis | ~40% | Six-step process with significant waste generation. monash.edu |

| "Green" Ibuprofen Synthesis | ~77% | Three-step process with minimized waste. monash.edu |

Regioselective Synthesis and Functional Group Transformations

The regioselective synthesis of pyrazoles is of paramount importance as the biological activity of these compounds is often highly dependent on the substitution pattern of the pyrazole ring. Controlling the regiochemistry during the cyclization step of pyrazole synthesis is a key challenge that has been addressed through various synthetic strategies.

One common approach to control regioselectivity is the use of precursors with distinct electronic and steric properties that favor the formation of one regioisomer over the other. For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the choice of hydrazine reagent was found to dictate the regiochemical outcome. The use of arylhydrazine hydrochlorides led to the formation of the 1,3-regioisomer, while the corresponding free hydrazine yielded the 1,5-regioisomer exclusively. acs.org Similarly, the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers has been achieved through carefully designed two-step syntheses involving enaminone-type intermediates. mdpi.comnih.gov

Functional group transformations on the pyrazole core, particularly on the aldehyde group of this compound, provide access to a wide array of derivatives with diverse functionalities. The aldehyde group is a versatile handle for various chemical modifications, including:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde yields the primary alcohol.

Condensation Reactions: The aldehyde readily undergoes condensation with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C=N linked compounds. For example, the reaction of pyrazole-4-carbaldehydes with 2-mercaptoacetic acid and aromatic amines yields thiazolidin-4-one derivatives. umich.edu

Wittig and Related Reactions: The aldehyde can be converted to alkenes through reactions with phosphorus ylides.

These transformations allow for the systematic modification of the pyrazole structure, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Synthetic Exploration of Pyrazole Fused and Linked Heterocyclic Systems

The synthesis of pyrazole-fused and linked heterocyclic systems has garnered significant attention due to the interesting pharmacological profiles often exhibited by these complex molecules. The combination of a pyrazole ring with other heterocyclic moieties can lead to compounds with enhanced biological activity and novel mechanisms of action.

Several synthetic strategies have been developed to construct these intricate molecular architectures. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for this purpose. For example, the reaction of 3-formylchromones with 5-amino-3-methyl-1H-pyrazole in the presence of a base leads to the formation of chromone-fused pyrazoles. nih.gov

Another approach involves the cycloaddition reactions of pyrazole derivatives. For instance, 3-(2-nitrovinyl)chromones react with in situ generated N-methylhydrazones to afford 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones in good yields. nih.gov The Vilsmeier-Haack reaction is also a powerful tool for the synthesis of pyrazole-fused systems. The reaction of ethyl 2-(arylhydrazono)propanoates with the Vilsmeier-Haack reagent yields ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, which can be further cyclized with hydrazine or methylhydrazine to form 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. umich.edu

The exploration of these synthetic routes continues to expand the library of available pyrazole-containing heterocyclic systems, providing a rich source of compounds for drug discovery and materials science.

Reactivity and Reaction Pathways of 5 Methyl 1h Pyrazole 3 Carbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde group in 5-methyl-1H-pyrazole-3-carbaldehyde is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.

A prominent example of this reactivity is the aldol (B89426) condensation reaction. 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, which are structurally analogous, undergo aldol condensation with methyl ketones to form diaryl pyrazolylpropenones. umich.edu This reaction is initiated by the nucleophilic attack of an enolate (formed from the methyl ketone) on the pyrazole-carbaldehyde.

Another key class of nucleophilic addition involves organometallic reagents, such as Grignard reagents. The carbanionic portion of the Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon to form a secondary alcohol after an aqueous workup. youtube.com Similarly, hydride reagents are used in reductive transformations, as discussed in section 3.4.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Condensation reactions are a cornerstone of the chemistry of this compound, providing a direct route to a vast array of more complex derivatives. nih.gov These reactions typically involve the nucleophilic addition of an amine or related species to the aldehyde, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. wikipedia.orgyoutube.com

The reaction of this compound with primary amines under appropriate conditions leads to the formation of imines, commonly known as Schiff bases. researchgate.net These compounds, characterized by the C=N-R azomethine group, are synthesized through the condensation of the aldehyde with an aliphatic or aromatic amine. wikipedia.org The reaction proceeds via a hemiaminal intermediate which then dehydrates. wikipedia.org For instance, pyrazole-4-carbaldehydes have been reacted with various aromatic and heteroaryl amines to produce a library of Schiff bases. researchgate.net Similarly, reactions with aniline (B41778) derivatives are common. ekb.eg

Hydrazones are another significant class of derivatives formed through condensation reactions. ontosight.ai These are synthesized by reacting the pyrazole (B372694) aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine (B124118), hydrazides). ontosight.ainih.gov The resulting hydrazone moiety (C=N-NHR) is a key structural element in many biologically active molecules. ontosight.ai For example, pyrazole-4-carbaldehydes react with thiosemicarbazide (B42300) to yield the corresponding thiosemicarbazones. umich.edu

| Reactant | Product Type | Resulting Derivative Example |

| Primary Amine (e.g., Aniline) | Schiff Base (Imine) | N-((5-methyl-1H-pyrazol-3-yl)methylene)aniline |

| Hydrazine Derivative (e.g., Phenylhydrazine) | Hydrazone | This compound phenylhydrazone |

| Thiosemicarbazide | Thiosemicarbazone | 2-((5-methyl-1H-pyrazol-3-yl)methylene)hydrazine-1-carbothioamide |

| Cyanoacetylhydrazine | Hydrazide-hydrazone | N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-cyanoacetohydrazide umich.edu |

The aldehyde functionality of this compound is a powerful tool for constructing new heterocyclic rings through cyclocondensation reactions. In these processes, the aldehyde participates in a reaction with a bifunctional reagent, leading to the formation of a fused or linked ring system.

One such example is the Friedländer condensation, where 5-aminopyrazole-4-carbaldehydes react with active methylene (B1212753) compounds like ketones, malononitrile, or cyanoacetamide in the presence of a base to yield substituted pyrazolo[3,4-b]pyridines. umich.edu

The aldehyde can also be used to create linked heterocyclic systems. The aldol condensation products of pyrazole-4-carbaldehydes with methyl ketones, known as chalcones, can undergo subsequent cyclocondensation with phenylhydrazine to afford pyrazolyl pyrazoline derivatives. umich.edu Furthermore, reactions of pyrazole-3-carboxylates (derived from the corresponding aldehydes) with hydrazine have been shown to form 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. umich.eduresearchgate.net The reaction of chalcones with hydrazine hydrate (B1144303) and formic acid can also produce N-formyl pyrazoline derivatives. mdpi.com

| Reaction Type | Reactants | Resulting Heterocyclic System | Reference |

| Friedländer Condensation | 5-Aminopyrazole-4-carbaldehyde, Ketone | Pyrazolo[3,4-b]pyridine | umich.edu |

| Cyclocondensation | Pyrazolylpropenone (Chalcone), Phenylhydrazine | Pyrazolyl Pyrazoline | umich.edu |

| Cyclocondensation | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate, Hydrazine | Pyrazolo[3,4-d]pyridazin-7-one | umich.eduresearchgate.net |

| Multicomponent Reaction | Chalcone (B49325), Hydrazine Hydrate, Formic Acid | N-Formyl-4,5-dihydro-1H-pyrazole | mdpi.com |

| Cyclocondensation | 5-Aminopyrazole, β-Diketone | Pyrazolo[1,5-a]pyrimidine | ekb.eg |

Oxidative Transformations of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-methyl-1H-pyrazole-3-carboxylic acid. This transformation is a common and predictable reaction for aldehydes. Strong oxidizing agents are typically employed for this purpose. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been cleanly oxidized to their carboxylic acid counterparts in high yields using potassium permanganate (B83412) (KMnO₄) in a water-pyridine medium. umich.edu Another effective reagent for this oxidation is acidic potassium dichromate (K₂Cr₂O₇). umich.edu These methods provide a direct synthetic route to pyrazole-3-carboxylic acids, which are themselves valuable intermediates for further derivatization, such as the formation of esters and amides. umich.edu

Reductive Transformations

The aldehyde moiety is susceptible to reduction to a primary alcohol. The reduction of this compound yields (5-methyl-1H-pyrazol-3-yl)methanol. This is typically achieved using standard hydride reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net For example, pyrazole-5-carbaldehydes have been reduced to their corresponding alcohols using LiAlH₄ in dry diethyl ether. researchgate.net This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. This conversion of the aldehyde to an alcohol is a fundamental strategy for modifying the electronic and steric properties of the substituent at the 3-position of the pyrazole ring.

Functionalization and Derivatization Strategies at Pyrazole Ring Positions

Beyond the reactivity of the aldehyde group, the pyrazole ring itself offers opportunities for functionalization. These modifications can be used to tune the molecule's properties for various applications.

A primary site for derivatization is the N1 nitrogen atom. The acidic N-H proton can be removed by a base, and the resulting pyrazolate anion can be alkylated or arylated. This N-substitution is a common strategy, as seen in the synthesis of numerous 1-phenyl, 1-ethyl, and other 1-substituted pyrazole aldehydes. umich.eduresearchgate.netnih.gov

Direct functionalization of the carbon atoms of the pyrazole ring is also a key strategy. The Vilsmeier-Haack reaction, for instance, is a classical method for introducing a formyl (aldehyde) group onto an activated aromatic ring, and it is a primary route for synthesizing pyrazole-4-carbaldehydes from the corresponding pyrazole precursors. umich.eduresearchgate.netnih.gov While this compound already possesses an aldehyde, modern methods allow for further C-H functionalization. Transition-metal-catalyzed reactions have emerged as powerful tools for forming new C-C and C-heteroatom bonds at various positions on the pyrazole ring, providing efficient access to a wide range of functionalized derivatives. rsc.org For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a derivative functionalized at both the N1 and C5 positions. nih.gov Such strategies, which may require temporary protection of the existing aldehyde group, enable the synthesis of highly substituted and complex pyrazole structures. ekb.eg

N1-Substitution Reactions

The presence of a proton on one of the nitrogen atoms in the pyrazole ring allows for substitution reactions at the N1-position. These reactions are fundamental in diversifying the structure of the pyrazole core, which can significantly influence the biological and chemical properties of the resulting derivatives.

N-alkylation and N-arylation are common N1-substitution reactions. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituting agent. In many instances, the Vilsmeier-Haack reaction, often used to introduce the formyl group onto the pyrazole ring, can be adapted to simultaneously achieve N-substitution. For example, the formylation of 3,5-dimethyl-1H-pyrazoles with an alkyl group at the N1 position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the corresponding 1-alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydes. researchgate.net This indicates that N-substituted pyrazole carbaldehydes can be readily prepared.

The synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been achieved with regiocontrol, highlighting the ability to direct substitution to the desired nitrogen atom. lookchem.com While not starting from this compound directly, this work demonstrates that the choice of reagents and conditions can selectively yield either the 1,3- or 1,5-regioisomer. This principle is applicable to the N1-substitution of this compound.

A general representation of N1-alkylation is depicted below:

Table 1: Examples of N1-Substituted Pyrazole Derivatives

| Starting Material | Reagent | Product | Reference |

| 3,5-dimethyl-1H-pyrazole | Alkyl Halide, Base | 1-Alkyl-3,5-dimethyl-1H-pyrazole | researchgate.net |

| Trichloromethyl enones | Arylhydrazine hydrochlorides | 1-Aryl-3-carboxyalkyl-1H-pyrazoles | lookchem.com |

Modifications at C5-Position

The C5-position of the this compound molecule offers another site for chemical modification. Direct functionalization of the C5-methyl group can be challenging. A more common and effective strategy involves the initial conversion of the C5-substituent into a good leaving group, such as a halogen, which can then be displaced by various nucleophiles.

A key intermediate in this approach is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. lookchem.commdpi.comresearchgate.net This compound is typically synthesized via the Vilsmeier-Haack reaction from 3-methyl-1-phenyl-2-pyrazolin-5-one. mdpi.com The presence of the chlorine atom at the C5-position makes it susceptible to nucleophilic substitution.

This versatile intermediate can react with a range of nucleophiles, leading to a wide array of C5-substituted pyrazole derivatives. For instance, it has been shown to react with amines, thiols, and other nucleophiles to afford the corresponding 5-amino, 5-thio, and other C5-functionalized pyrazoles. lookchem.comresearchgate.net

The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various nucleophiles provides a powerful tool for introducing diverse functionalities at the C5-position.

Table 2: Examples of Reactions at the C5-Position of a Chloro-Substituted Pyrazole Carbaldehyde

| Starting Material | Nucleophile | Product | Reference |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Amines | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives | researchgate.net |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Thiols | 5-Thio-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives | lookchem.com |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ammonium acetate | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-1,3-diazabicyclo[3.1.0]hex-3-ene | mdpi.com |

Computational and Theoretical Investigations of 5 Methyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (DFT, B3LYP)

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules, including pyrazole (B372694) derivatives, offering a favorable balance between computational cost and accuracy. eurasianjournals.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed for these calculations, providing reliable predictions of molecular properties. asrjetsjournal.orgnih.govresearchgate.net

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For pyrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G**, are performed to determine the ground-state molecular structure. asrjetsjournal.orgnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometric Parameters for a Pyrazole Derivative Core Structure

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.35 | N2-N1-C5 | 112.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.5 |

| C4-C5 | 1.38 | C3-C4-C5 | 106.5 |

| C5-N1 | 1.36 | C4-C5-N1 | 105.0 |

| C3-C(Aldehyde) | 1.47 | N2-C3-C(Aldehyde) | 124.0 |

Note: Data is hypothetical and representative of typical pyrazole structures calculated via DFT/B3LYP.

The electronic characteristics of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more polarizable and chemically reactive. nih.gov DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from computational calculations. asrjetsjournal.org It illustrates the charge distribution across the molecule's surface, providing a visual guide to its reactive sites. nih.gov Different colors on the MEP surface represent varying electrostatic potentials:

Red regions indicate negative potential (electron-rich), highlighting likely sites for electrophilic attack. In pyrazole derivatives, these are typically found around electronegative atoms like the pyrazole nitrogen atoms and the carbonyl oxygen. nih.gov

Blue regions indicate positive potential (electron-poor), signaling probable sites for nucleophilic attack, often located around hydrogen atoms. nih.gov

This analysis helps predict how the molecule will interact with other reagents and biological macromolecules. asrjetsjournal.orgnih.gov

Table 2: Calculated Electronic Properties of a Model Pyrazole Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: Values are hypothetical and for illustrative purposes.

Quantum chemical calculations provide a powerful means to predict and interpret experimental spectra. Theoretical vibrational frequencies can be calculated for the optimized molecular structure and are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental Fourier-transform infrared (FT-IR) spectra. nih.gov This correlation aids in the precise assignment of vibrational modes to specific functional groups, such as the C=O stretching of the carbaldehyde, N-H stretching of the pyrazole ring, and C-H vibrations of the methyl group. nih.govnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). asrjetsjournal.org Comparing these computed shifts with experimental data helps confirm the molecular structure and assign specific resonances. semanticscholar.org

The electronic absorption properties observed in UV-Vis spectroscopy are investigated using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of absorption maxima (λmax), which can be correlated with experimental UV-Vis spectra. nih.govnih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Experimental FT-IR | Calculated DFT (Scaled) |

|---|---|---|

| N-H Stretch | ~3250 | ~3245 |

| C-H Stretch (Aromatic) | ~3100 | ~3095 |

| C=O Stretch (Aldehyde) | ~1680 | ~1675 |

| C=N Stretch (Ring) | ~1590 | ~1585 |

Note: Frequencies are representative and intended for illustration.

Tautomerism and Conformational Stability Studies

N-unsubstituted 1H-pyrazoles substituted at the 3 and 5 positions, such as 5-methyl-1H-pyrazole-3-carbaldehyde, can exist as two distinct annular tautomers due to the migration of the pyrazole N-H proton. nih.gov Computational studies are essential for determining the relative stability and equilibrium populations of these tautomers.

DFT calculations can accurately predict the ground-state energies of each tautomer. The tautomer with the lower calculated energy is considered the more stable form. mdpi.com Research on similarly disubstituted pyrazoles has shown that the preferred tautomer is influenced by several factors, including the electronic nature of the substituents (electron-donating vs. electron-withdrawing), intramolecular interactions like hydrogen bonding, and environmental effects such as the solvent. nih.gov For example, a σ-donating methyl group can favor one tautomeric form, while a σ-withdrawing group might favor the other. nih.gov Intramolecular hydrogen bonds between the pyrazole N-H and a substituent group can also play a significant role in stabilizing a particular tautomer. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational flexibility and intermolecular interactions. eurasianjournals.comnih.gov

For pyrazole derivatives, MD simulations are particularly useful for exploring their interactions with biological targets, such as enzymes or receptors. nih.gov These simulations can reveal the stability of a ligand-protein complex, identify key binding interactions, and explore the conformational changes that occur upon binding. nih.govnih.gov This information is invaluable in drug discovery for understanding the mechanism of action and for optimizing the binding affinity of potential therapeutic agents. eurasianjournals.com

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of molecules can be significantly influenced by their environment, particularly the solvent. Computational models have been developed to account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. asrjetsjournal.org

By incorporating the PCM into DFT calculations, it is possible to predict how a solvent will affect various molecular properties, including:

Structural Parameters: The geometry of the molecule can be re-optimized in the presence of a solvent continuum to account for solute-solvent interactions.

Electronic Properties: Solvent polarity can alter the HOMO-LUMO energy gap and charge distribution within the molecule. researchgate.net

Tautomeric Equilibria: The relative stability of tautomers can be different in solution compared to the gas phase, as polar solvents may preferentially stabilize one form over another. nih.gov

Spectroscopic Properties: Calculated NMR, IR, and UV-Vis spectra can be refined by including solvent effects, often leading to better agreement with experimental data recorded in solution. researchgate.netresearchgate.net

These calculations are critical for bridging the gap between theoretical gas-phase predictions and real-world experimental conditions. nih.govresearchgate.net

Theoretical Prediction of Reactivity and Stability

Computational chemistry provides powerful tools for understanding the electronic structure and predicting the reactivity and stability of molecules. For this compound and its derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate these properties. Such studies offer insights into the molecule's behavior in chemical reactions, which is crucial for the design of new compounds with specific activities. Key aspects of these theoretical investigations include the analysis of frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and global reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a chemical species is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

In computational studies of pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals. For instance, in a study of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a derivative of this compound, frontier orbital studies suggested low reactivity. researchgate.net Similarly, for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a wide HOMO-LUMO energy gap of approximately 4.458 eV was calculated, indicating low chemical reactivity and high thermodynamic stability. nih.gov The distribution of HOMO and LUMO across the molecule also provides information about the regions most likely to be involved in electron donation and acceptance, respectively.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | DFT/B3LYP/6-31G(d) | -5.907 | -1.449 | 4.458 | nih.gov |

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum. Regions with negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while areas with positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. nih.gov

For pyrazole derivatives, MEP analysis helps to identify the most reactive parts of the molecule. In the case of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, MEP surfaces showed that nucleophilic sites are located on specific oxygen and nitrogen atoms. researchgate.net For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a pronounced negative potential was observed around the oxygen atoms of the carboxylic group, identifying them as nucleophilic sites prone to electrophilic attack. nih.gov

Global Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. asrjetsjournal.org These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). asrjetsjournal.org

Ionization Potential (I) and Electron Affinity (A) are calculated from HOMO and LUMO energies: I ≈ -EHOMO and A ≈ -ELUMO.

Global Hardness (η) measures the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," implying higher stability and lower reactivity. asrjetsjournal.org

Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electronegativity (χ) and Chemical Potential (μ) describe the tendency of a molecule to attract electrons (χ = -μ).

The Electrophilicity Index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.

These parameters have been calculated for various pyrazole derivatives to provide a quantitative measure of their chemical behavior. asrjetsjournal.orgasrjetsjournal.org For example, in a computational study of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, these descriptors were calculated to predict its reactivity. asrjetsjournal.orgasrjetsjournal.org

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | Data Not Available |

| Electron Affinity | A | Data Not Available |

| Global Hardness | η | Data Not Available |

| Global Softness | S | Data Not Available |

| Electronegativity | χ | Data Not Available |

| Chemical Potential | μ | Data Not Available |

| Electrophilicity Index | ω | Data Not Available |

*Specific values for (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde were calculated but are not explicitly listed in the source abstracts. asrjetsjournal.orgasrjetsjournal.org

Structural Characterization and Crystallographic Studies of 5 Methyl 1h Pyrazole 3 Carbaldehyde Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on derivatives of 5-methyl-1H-pyrazole-3-carbaldehyde have revealed detailed information about their molecular geometry and packing in the solid state.

For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to be monoclinic, with the space group P21/c. researchgate.net In this derivative, the aldehydic group is nearly coplanar with the pyrazole (B372694) ring, while the phenyl and pyrazole rings are significantly twisted with respect to each other. researchgate.netlookchem.com Similarly, another derivative, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, also crystallizes in a monoclinic system, and the pyrazole ring is not coplanar with the adjacent phenyl and phenoxy rings. nih.gov

The crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde shows that the molecules are situated on mirror planes within an orthorhombic crystal system (space group Pnma). iucr.org In the case of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and pyrazole rings are twisted with a dihedral angle of 22.68 (8)°. nih.gov Another example, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, shows dihedral angles of 58.99 (5)° and 34.95 (5)° between the central pyrazole ring and the pyrrolyl and phenyl rings, respectively. nih.gov

A summary of the crystallographic data for some derivatives is presented below:

| Compound | Crystal System | Space Group | Key Dihedral Angles |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P21/c | Phenyl and pyrazole rings inclined at 72.8(1)° researchgate.netlookchem.com |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P21/c | Pyrazole ring with phenyl and phenoxy rings: 73.67 (4)° and 45.99 (4)° nih.gov |

| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Orthorhombic | Pnma | Molecules on mirror planes iucr.org |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P21/c | Phenyl and pyrazole rings: 22.68 (8)° nih.gov |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | Not specified | Not specified | Pyrrolyl and phenyl rings with pyrazole ring: 58.99 (5)° and 34.95 (5)° nih.gov |

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. In the derivatives of this compound, hydrogen bonding and π-π stacking are significant forces.

In the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, strong N—H⋯N and N—H⋯O hydrogen bonds lead to the formation of a centrosymmetric tetramer, which is further stabilized by π–π stacking interactions. nih.gov Weak C—H⋯O interactions are observed in the crystal packing of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, linking neighboring molecules. researchgate.netlookchem.com Similarly, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibits weak intermolecular C—H⋯O interactions and short Cl⋯N contacts. iucr.org

The packing of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde features aromatic π–π stacking and weak C—H⋯π interactions. nih.gov In the case of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, weak, pairwise C—H⋯O interactions result in the formation of dimers, which are further connected into corrugated sheets through weak C—H⋯N interactions. nih.gov A weak C—H⋯π interaction is also noted in the crystal of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov The crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is stabilized by C-H•••O hydrogen bonds and π•••π stacking interactions. najah.edu

Conformational Analysis in the Solid State

Conformational analysis of these derivatives in the solid state reveals how different parts of the molecule are oriented relative to each other.

For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the asymmetric unit contains two distinct molecules with different conformations arising from variations in key torsion angles. nih.gov In 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is slightly twisted out of the plane of the pyrazole ring due to steric interactions with the methyl substituent. nih.gov The phenyl and pyrazole rings are also twisted relative to each other. nih.gov

In the structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the pyrrolyl and phenyl rings are not in the same plane as the central pyrazole ring, exhibiting significant dihedral angles. nih.gov This twisting is a common feature driven by the need to minimize steric hindrance between bulky substituents.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal.

This analysis was applied to 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, confirming different intermolecular contacts for the two unique molecules in the asymmetric unit. nih.gov The analysis showed that most intermolecular contacts involve hydrogen atoms, with notable differences in their close contacts to nitrogen and oxygen atoms between the two conformers. nih.gov For another pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, Hirshfeld surface analysis was also employed to understand the intermolecular interactions. najah.edu In a study of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, Hirshfeld analysis revealed that H⋯H (41.5%) and O⋯H/H⋯O (22.4%) contacts were the most significant. nih.gov

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the structures of newly synthesized compounds and for providing information that complements crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, the chemical shifts of the aldehyde proton, methyl protons, and ring protons and carbons provide key structural information. For example, in the 1H NMR spectrum of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton appears as a singlet around 9.98 ppm, and the methyl protons resonate as a singlet around 2.55 ppm. lookchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for the derivatives of this compound include the C=O stretching of the aldehyde group, C=N and N-N stretching of the pyrazole ring, and C-H stretching vibrations. For 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a strong absorption band for the C=O group is observed around 1677 cm-1. lookchem.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of a this compound derivative will show a molecular ion peak corresponding to its molecular weight, along with other fragment ions that help in confirming its structure.

Spectroscopic data for a representative derivative are summarized below:

| Compound | 1H NMR (CDCl3, δ ppm) | IR (cm-1) |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 9.98 (s, 1H, CHO), 7.47-7.56 (m, 5H, Ar-H), 2.55 (s, 3H, CH3) lookchem.com | 3063 (C-H), 1677 (C=O), 1598 (C=N) lookchem.com |

Biological Activities and Medicinal Chemistry Applications of 5 Methyl 1h Pyrazole 3 Carbaldehyde Derivatives

Antioxidant Properties and Radical Scavenging Activity

Derivatives of 5-methyl-1H-pyrazole have demonstrated notable potential as antioxidant agents. Their ability to scavenge free radicals is a key mechanism underlying this activity. For instance, a series of synthesized 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives exhibited good antioxidant effects. indexcopernicus.comnih.gov These effects were evaluated through established methods such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay, reducing power assessments, and DNA protection assays. indexcopernicus.comnih.gov

In other studies, phenyl-pyrazolone derivatives have been identified as potent antioxidants, acting as scavengers for a variety of oxygen free radicals. nih.gov The antioxidant capacity of these compounds is often quantified by their EC50 values, which represent the concentration required to scavenge 50% of the DPPH radicals. For example, certain phenyl-pyrazolone derivatives displayed EC50 values in the range of 34–36 μM. nih.gov The antioxidant effect of these compounds is considered a valuable property, as it can have an impact on the expression of ligands like PD-L1 on the surface of cancer cells. nih.gov

Research into thienyl-pyrazoles has also revealed excellent DPPH and hydroxyl radical scavenging activities, with some compounds showing IC50 values comparable to or better than standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA).

Table 1: Antioxidant Activity of Selected Pyrazole (B372694) Derivatives

| Compound Class | Assay | Results (IC50 / EC50) | Reference |

|---|---|---|---|

| Phenyl-Pyrazolone Derivatives | DPPH Radical Scavenging | 34-97 µM | nih.gov |

| Thienyl-Pyrazole Derivatives | DPPH Radical Scavenging | 0.245 - 0.284 µM |

Antimicrobial Activity (Antibacterial, Antifungal)

The antimicrobial potential of 5-methyl-1H-pyrazole-3-carbaldehyde derivatives is broad, covering a range of bacteria and fungi. Synthesized pyrazolone (B3327878) derivatives have shown good antimicrobial activity in various studies. indexcopernicus.comnih.gov

Specifically, derivatives of pyrazole-4-carbaldehyde, which are structurally similar to the 3-carbaldehyde isomers, have been evaluated for their effects on pathogenic strains. These compounds have shown a pronounced effect against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi from the genus Candida.

Further research into 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives revealed potent antibacterial action against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL. These compounds also demonstrated significant antifungal activity against Aspergillus niger.

The scope of antimicrobial evaluation extends to pyrazoline derivatives synthesized from chalcones, which have been tested against E. coli, Pseudomonas aeruginosa, S. aureus, and Candida albicans. Additionally, N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives have shown excellent inhibition against fungi like A. niger and A. flavus.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol (4a) | S. aureus (MSSA) | 4 | |

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol (4a) | S. aureus (MRSA) | 8 | |

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol (4a) | A. niger | 16 | |

| Pyrazole carbothioamide (5c) | A. niger | 15 |

Anti-inflammatory Effects

Pyrazole derivatives are well-documented for their anti-inflammatory properties, with some compounds having been developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Derivatives such as hydrazones of 4-formylpyrazoles have been noted for their anti-inflammatory effects. The anti-inflammatory activity of pyrazoline derivatives is often assessed using the in vivo carrageenan-induced paw edema model in rats. Furthermore, some 5-aminopyrazole derivatives have demonstrated potent in vivo anti-inflammatory activity, with oedema inhibition percentages that surpass that of the well-known NSAID, Celecoxib.

In vitro methods, such as the protein denaturation method, have been used to screen 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives for anti-inflammatory activity. The ability of these compounds to inhibit COX-1 and COX-2 isozymes is a key indicator of their therapeutic potential, with selective COX-2 inhibition being a desirable trait to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer and Antiproliferative Activities

The anticancer potential of pyrazole derivatives is a significant area of research. These compounds have been shown to act through various mechanisms, including the inhibition of kinases and tubulin polymerization. For instance, certain pyrazole carbaldehyde derivatives have been identified as potential PI3 kinase inhibitors for breast cancer treatment. One such derivative exhibited excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 μM, which was more potent than the standard drug doxorubicin.

Alkenyl derivatives of 4-formylpyrazoles have also been recognized as effective anticancer agents. A notable study involved the use of 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors to synthesize new heterocyclic compounds. These compounds were then tested for their in vitro activity against several human cancer cell lines, including HCT-116 (colon), HepG2 (liver), and MCF-7 (breast).

Another mechanism of action for pyrazole derivatives is the inhibition of tubulin polymerization. One compound was found to inhibit tubulin polymerization with an IC50 value of 7.30 µM, identifying it as a new class of tubulin polymerization inhibitors.

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 | |

| 1H-benzofuro[3,2-c]pyrazole derivative (5) | Tubulin Polymerization | 7.30 | |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (22) | MCF-7 (Breast) | 2.82 | |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (23) | A549 (Lung) | 3.14 |

Antidiabetic Potential and Enzyme Inhibition (α-glucosidase, α-amylase, DNA gyrase B)

Pyrazole derivatives have emerged as promising candidates for the management of diabetes, primarily through the inhibition of key enzymes involved in carbohydrate metabolism.

α-Glucosidase and α-Amylase Inhibition: These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting α-glucosidase and α-amylase, pyrazole derivatives can delay glucose absorption and reduce postprandial hyperglycemia. Several pyrazoline derivatives have been reviewed for their antidiabetic activity, with a focus on this inhibitory mechanism. For example, one pyrazolobenzothiazine derivative showed effective IC50 values of 3.91 µM against α-glucosidase and 8.89 µM against α-amylase. Enzyme kinetic studies revealed a competitive type of inhibition for both enzymes.

Table 4: Enzyme Inhibition by Pyrazole Derivatives for Antidiabetic Potential

| Compound/Derivative | Enzyme | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Pyrazolobenzothiazine (S1) | α-glucosidase | 3.91 | rasayanjournal.co.in |

| Pyrazolobenzothiazine (S1) | α-amylase | 8.89 | rasayanjournal.co.in |

| Pyrazol-thiazolidine-4-one (18b) | α-glucosidase | 4.48 | nih.gov |

DNA Gyrase B Inhibition: Bacterial DNA gyrase is a well-established target for antibacterial agents. Schiff bases derived from the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have been investigated as DNA gyrase B inhibitors. apjhs.com Molecular docking studies have helped to elucidate the possible mode of action of these derivatives. apjhs.com Furthermore, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed as potential DNA gyrase inhibitors, with some compounds strongly inhibiting S. aureus and B. subtilis DNA gyrase with IC50 values as low as 0.15 µg/mL and 0.25 µg/mL, respectively. eurjchem.com

Other Therapeutic Applications

The structural versatility of this compound derivatives has led to their exploration in a wide range of other therapeutic areas.

5-HT3A Receptor Antagonists: Certain pyrazole derivatives have been investigated for their potential as 5-HT3A receptor antagonists, which are used to manage nausea and vomiting, particularly that induced by chemotherapy.

Antileishmanial: Pyrazole carbaldehyde derivatives have been evaluated in vitro against Leishmania donovani promastigotes. indexcopernicus.comresearchgate.net Some of these compounds were found to possess good activity, in some cases superior to the standard drug Amphotericin B. indexcopernicus.comresearchgate.net

Antiviral and Antitubercular: Pyrazole derivatives are generally associated with a wide spectrum of biological activities, including antiviral and antitubercular properties. nih.gov Specifically, thiosemicarbazones derived from pyrazole aldehydes have shown potential antiviral and anti-TB activity. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds showing high potency. nih.gov

Herbicidal: The pyrazole scaffold is also found in molecules with herbicidal and plant growth regulating properties. nih.gov

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazole derivatives. Research has shown that the nature and position of substituents on the pyrazole and any associated phenyl rings significantly influence biological activity.

For antimicrobial activity, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring of pyrazole derivatives often enhances their potency. For example, in a series of 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives, specific substitutions led to potent antibacterial and antifungal effects.

In the context of anticancer activity, modifications to the pyrazole scaffold can lead to inhibitors of different targets. For instance, SAR studies on 3,4,5-substituted pyrazoles as inhibitors of meprin α and β showed that variations of the aryl moieties at positions 3 and 5 dramatically affected inhibitory potency. The 3,5-diphenylpyrazole scaffold itself showed high potency, which was modulated by introducing different functional groups.

For antileishmanial activity, it was observed that the presence of a chlorine group at the C-4 position of the pyrazole ring or on an attached phenyl ring was favorable for the effect. Conversely, a 4-bromo group on the phenyl ring was found to diminish the activity.

The development of 5-aminopyrazole derivatives has also provided SAR insights. By systematically altering substituents on the catechol portion, inserting groups onto the pyrazole core, or modifying the linker, researchers can fine-tune the antioxidant and antiproliferative properties of the resulting compounds. These studies underscore the importance of targeted chemical modifications to enhance the desired biological effects of this compound derivatives.

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to understand how a potential drug molecule (ligand) interacts with its protein target at the molecular level. For derivatives of this compound, molecular docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent and selective inhibitors for various therapeutic targets.

These computational analyses provide insights into the binding modes, binding affinities, and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivatives and the active sites of their target proteins. This information is crucial for understanding the structure-activity relationships (SAR) of these compounds.

Antidiabetic Agents:

In the search for new antidiabetic agents, molecular docking simulations were performed on pyrazole derivatives to understand their interaction with key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.gov For instance, two derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), were docked into the active sites of these enzymes. The studies aimed to determine the binding modes and energies that correlate with their potent in vitro inhibitory activities. nih.gov

Antiprostate Cancer Agents:

Molecular docking has also been a key tool in the development of 5-methyl-1H-pyrazole derivatives as antagonists of the Androgen Receptor (AR), a critical target in prostate cancer therapy. nih.gov By modeling the interaction of these derivatives with the AR ligand-binding domain, researchers can predict their antagonistic activity. These studies help in designing compounds that can effectively compete with endogenous androgens and inhibit AR signaling, which is a driving force for prostate cancer progression. nih.gov The insights from these simulations guide the structural modifications of the pyrazole scaffold to enhance binding affinity and improve the antagonistic profile. nih.gov

The following table summarizes the findings from molecular docking studies on selected derivatives of this compound against their respective biological targets.

| Derivative Name | Target Protein | Predicted Binding Affinity / Score | Key Interacting Residues |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-glucosidase | Data not specified in source | Data not specified in source |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-amylase | Data not specified in source | Data not specified in source |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-glucosidase | Data not specified in source | Data not specified in source |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-amylase | Data not specified in source | Data not specified in source |

| Compound A13 (a 5-methyl-1H-pyrazole derivative) | Androgen Receptor | Data not specified in source | Data not specified in source |

| Compound A14 (a 5-methyl-1H-pyrazole derivative) | Androgen Receptor | Data not specified in source | Data not specified in source |

Applications in Agrochemical and Materials Science

Pesticide and Herbicide Development

The pyrazole (B372694) moiety is a key component in a number of commercially successful agrochemicals. The specific substitution pattern and functional groups on the pyrazole ring are crucial for their biological activity. 5-methyl-1H-pyrazole-3-carbaldehyde represents a key intermediate for the synthesis of a diverse range of pyrazole-based pesticides and herbicides. The aldehyde group provides a reactive site for further chemical modifications, allowing for the introduction of various pharmacophores that can tune the biological activity and selectivity of the final product.

The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes from their corresponding pyrazole precursors. This reaction introduces a formyl group onto the pyrazole ring, creating a key intermediate for the synthesis of more complex molecules. Although direct synthesis of commercial pesticides from this compound is not extensively documented in publicly available literature, the synthesis of structurally similar compounds highlights its potential. For instance, the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes has been achieved through the formylation of 1,3-disubstituted-5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions scispace.com. These chlorinated pyrazole carbaldehydes are valuable precursors for agrochemicals.

Research into new herbicidal compounds has led to the synthesis of various 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, which have demonstrated significant herbicidal activity. For example, certain compounds from this class have shown excellent post-emergence herbicidal effects against weeds like Digitaria sanguinalis L. at a dosage of 750 g a.i. ha⁻¹ nih.govnih.gov. The synthesis of these complex molecules often involves multi-step processes where a pyrazole derivative is a key starting material.

Industrial Applications (Fluorescent Substances, Dyes)

The inherent aromaticity and electron-rich nature of the pyrazole ring make it an attractive scaffold for the development of photophysically active materials. The introduction of a carbaldehyde group, as in this compound, provides a convenient handle for the synthesis of fluorescent substances and dyes.